Cas no 2305502-82-1 (N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide)

N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3488645703
- N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
- EN300-26576739
- 2305502-82-1
- N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]-2-propenamide
- N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide
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- インチ: 1S/C12H12F3NO2/c1-3-11(17)16-10(6-18-2)7-4-8(13)12(15)9(14)5-7/h3-5,10H,1,6H2,2H3,(H,16,17)
- InChIKey: KLXKMQHODGJXHC-UHFFFAOYSA-N
- SMILES: C(NC(C1=CC(F)=C(F)C(F)=C1)COC)(=O)C=C
計算された属性
- 精确分子量: 259.08201311g/mol
- 同位素质量: 259.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 38.3Ų
N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576739-0.05g |
N-[2-methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide |
2305502-82-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamideに関する追加情報
N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide (CAS No. 2305502-82-1): An Emerging Compound in Pharmaceutical Research
N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide (CAS No. 2305502-82-1) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its methoxy and trifluorophenyl substituents, exhibits a range of biological activities that make it a promising candidate for further investigation.
The chemical structure of N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide is particularly noteworthy. The presence of the methoxy group and the trifluorophenyl moiety imparts specific electronic and steric properties that influence its reactivity and biological interactions. The prop-2-enamide functional group further adds to its complexity, providing a versatile platform for chemical modifications and derivatization.
Recent studies have explored the pharmacological properties of N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings highlight the compound's potential as a lead molecule for the development of novel anticancer drugs.
The pharmacokinetic properties of N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent.
In addition to its pharmacological properties, the safety profile of N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide has been evaluated in preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. These results are encouraging and support further clinical evaluation.
The synthesis of N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide has been optimized to improve yield and purity. Various synthetic routes have been explored, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis methods. These advancements in synthetic chemistry have facilitated the large-scale production of the compound for preclinical and clinical studies.
The future prospects for N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide are promising. Ongoing research aims to further elucidate its mechanism of action and identify potential drug targets. Clinical trials are expected to commence in the near future to evaluate its efficacy and safety in human subjects. The compound's unique chemical structure and diverse biological activities make it a valuable addition to the pharmaceutical pipeline.
In conclusion, N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide (CAS No. 2305502-82-1) represents a promising candidate for the development of novel therapeutic agents. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic and safety profiles, position it as a key molecule for further investigation in pharmaceutical research.
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